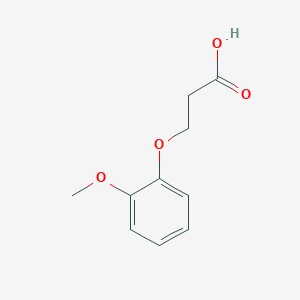

3-(2-Methoxyphenoxy)propanoic acid

Descripción

Chemical Identity and Nomenclature

This compound represents a well-characterized organic compound with a precise molecular structure and standardized nomenclature across international chemical databases. The compound bears the systematic International Union of Pure and Applied Chemistry name this compound, reflecting its structural composition of a propanoic acid backbone connected through an oxygen linkage to a 2-methoxyphenyl group. The Chemical Abstracts Service has assigned the identifier 20370-80-3 to this compound, providing a unique numerical designation for database searches and regulatory documentation.

The molecular formula C10H12O4 indicates the presence of ten carbon atoms, twelve hydrogen atoms, and four oxygen atoms, yielding a molecular weight of 196.2 grams per mole. The compound's structure can be represented through multiple notation systems, with the Simplified Molecular Input Line Entry System notation documented as COc1ccccc1OCCC(O)=O or alternatively COC1=CC=CC=C1OCCC(=O)O. The International Chemical Identifier key TXQJIMNDEHCONN-UHFFFAOYSA-N provides a standardized digital fingerprint for computational chemistry applications and database cross-referencing.

Stereochemical analysis reveals that this compound exhibits achiral properties, meaning it does not possess optical activity due to the absence of asymmetric carbon centers in its molecular structure. This characteristic simplifies synthetic approaches and purification processes compared to chiral analogs. The compound demonstrates specific physicochemical parameters including a logarithmic partition coefficient value of 1.0859 and a logarithmic distribution coefficient of negative 1.584, indicating moderate lipophilicity and pH-dependent solubility characteristics.

Historical Discovery and Development

The historical development of this compound reflects the broader evolution of aryloxy carboxylic acid chemistry and pharmaceutical intermediate research. Documentation in chemical databases indicates that this compound has been catalogued since the early 2000s, with PubChem recording its initial creation date as July 8, 2005, and subsequent modifications continuing through May 24, 2025. This timeline suggests sustained research interest and ongoing chemical characterization efforts spanning two decades of scientific investigation.

The compound's development appears interconnected with broader research into phenoxyacetic acid derivatives and related structures that have demonstrated biological activity and synthetic utility. Chemical suppliers and research institutions have maintained consistent availability of this compound, indicating its established role in organic chemistry research portfolios. The presence of multiple synonyms and alternative naming conventions in chemical databases reflects the compound's recognition across different research communities and application areas.

Research databases document the compound's integration into various chemical collections and screening libraries, suggesting its evaluation in drug discovery programs and synthetic methodology development. The ChemDiv catalog system has assigned compound identification number 2459-0037 to this substance, indicating its inclusion in commercially available screening compound libraries used for pharmaceutical research. Multiple international suppliers maintain inventory of this compound, demonstrating sustained demand from research institutions and commercial laboratories.

The compound's development trajectory includes ongoing characterization studies, as evidenced by recent database updates and continued supplier availability. Modern analytical techniques have enabled comprehensive profiling of its physicochemical properties, including advanced computational predictions of collision cross-section values for mass spectrometry applications. These developments reflect the continuing evolution of analytical chemistry capabilities and their application to well-established chemical entities.

Significance in Organic Chemistry Research

This compound occupies a significant position in organic chemistry research due to its structural features that combine aromatic substitution patterns with carboxylic acid functionality. The compound serves as a valuable building block for synthetic organic chemistry applications, particularly in the development of more complex molecular structures containing phenoxy linkages. Its structural motif appears in various pharmaceutical intermediates and bioactive compounds, making it an important starting material or synthetic target in medicinal chemistry research.

The compound's significance extends to its role in structure-activity relationship studies, where the specific positioning of the methoxy group on the phenyl ring provides opportunities to investigate electronic and steric effects on biological activity. Research applications include its use in the synthesis of novel derivatives and analogs that may exhibit enhanced pharmacological properties or improved synthetic accessibility. The presence of both ether and carboxylic acid functional groups enables diverse chemical transformations and coupling reactions.

Modern computational chemistry applications have enhanced understanding of this compound's molecular properties, with advanced prediction models calculating collision cross-section values for various ionic forms encountered in mass spectrometric analysis. These computational approaches support analytical method development and compound identification in complex mixtures. The compound's polar surface area of 43.757 square angstroms and specific hydrogen bonding characteristics make it suitable for permeability studies and pharmaceutical formulation research.

Propiedades

IUPAC Name |

3-(2-methoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-4-2-3-5-9(8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQJIMNDEHCONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354541 | |

| Record name | 3-(2-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20370-80-3 | |

| Record name | 3-(2-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Williamson Ether Synthesis

This method involves the nucleophilic substitution reaction where an alkoxide reacts with a primary alkyl halide to form an ether.

-

- 2-Methoxyphenol

- Bromo-propanoic acid or its derivative (e.g., propanoic acid chloride)

-

- Prepare sodium alkoxide by reacting sodium metal with dry 2-methoxyphenol in anhydrous conditions.

- Add bromo-propanoic acid to the alkoxide solution.

- Heat the mixture under reflux for several hours.

- Upon completion, cool the mixture and extract the product using an organic solvent.

- Purify the crude product through recrystallization or column chromatography.

Expected Yield: Approximately 70-80% depending on reaction conditions.

Mitsunobu Reaction

The Mitsunobu reaction is a well-established method for converting alcohols into various functional groups via their corresponding phosphonium salts.

-

- 2-Methoxyphenol

- Propanoic acid (or propanoic acid derivative)

- Diethyl azodicarboxylate (DEAD)

- Triphenylphosphine (PPh₃)

-

- Combine triphenylphosphine and DEAD in a suitable solvent (e.g., THF) to form the phosphonium salt.

- Add the alcohol (2-methoxyphenol) to this mixture.

- Introduce propanoic acid to facilitate the nucleophilic attack.

- Stir under nitrogen atmosphere at room temperature or slightly elevated temperatures.

- After completion, quench the reaction and extract the product using organic solvents.

Expected Yield: Typically ranges from 60-75%, influenced by the purity of starting materials and reaction conditions.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method for better comparison:

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Williamson Ether Synthesis | Simple procedure, direct synthesis | Requires dry conditions, sensitive to sterics | 70-80% |

| Mitsunobu Reaction | Versatile, can introduce various groups | More steps involved, requires careful handling of reagents | 60-75% |

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-(2-Methoxyphenoxy)propanoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenoxypropanoic acids.

Aplicaciones Científicas De Investigación

Chemistry: 3-(2-Methoxyphenoxy)propanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a reference standard in analytical chemistry.

Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials.

Mecanismo De Acción

The mechanism of action of 3-(2-Methoxyphenoxy)propanoic acid involves its interaction with specific molecular targets. The methoxy group and the phenoxy ring play crucial roles in binding to enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 3-(2-methoxyphenoxy)propanoic acid with structurally related compounds, emphasizing substituent effects on properties and bioactivity:

Key Findings and Functional Group Impacts

- Methoxy vs. Hydroxy Substitution: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid () exhibits antimycobacterial properties, likely due to the synergistic effect of hydroxyl and methoxy groups enhancing membrane permeability . In contrast, 2-hydroxy-3-(2-methoxyphenoxy)propanoic acid () has reduced bioactivity predictions due to steric hindrance from the C2 hydroxyl group. Methoxy groups generally increase lipophilicity, improving blood-brain barrier penetration in synthetic analogs like (R)-2-methyl-3-(3-(trifluoromethyl)phenoxy)propanoic acid () .

- Metabolic Pathways: 3-(3′-Hydroxyphenyl)propanoic acid () is a major catabolite of dietary polyphenols, undergoing sulfation or glucuronidation for excretion . Similarly, 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid () is metabolized via dehydroxylation or conjugation, highlighting substituent-dependent metabolic fates .

- Amino vs. Phenoxy Linkages: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives () show broad-spectrum antifungal and anticancer activities, attributed to the amino group enabling hydrogen bonding with microbial/cellular targets .

Actividad Biológica

3-(2-Methoxyphenoxy)propanoic acid, with the molecular formula C₁₀H₁₂O₄, is an organic compound characterized by a propanoic acid backbone and a 2-methoxyphenoxy group. This unique structure contributes to its chemical properties and potential biological activities, making it a subject of interest in various fields, particularly in food science and pharmacology.

- Molecular Weight : 172.20 g/mol

- Solubility : Enhanced due to the methoxy group, which increases its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in modulating sweetness perception. Its effects on taste receptors suggest potential applications in food science as a flavor modifier. The compound can enhance or inhibit sweetness depending on its concentration and the context within food matrices.

The primary mechanism of action for this compound involves its interaction with sweet taste receptors (T1R2/T1R3). Studies have shown that it can modulate the activity of these receptors, leading to variations in sweetness perception. This modulation is crucial for applications aimed at reducing sugar content while maintaining palatability in food products.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of compounds related to this compound:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Monocarboxylic with one methoxy group | Modulates sweetness perception |

| 3-(4-Methoxyphenoxy)propanoic acid | Monocarboxylic with para-methoxy group | Different interaction profile with sweet receptors |

| 3-(2,3-Dimethoxyphenoxy)propanoic acid | Monocarboxylic with two methoxy groups | Enhanced solubility; potential for different reactivity |

| 4-(2-Methoxyphenyl)butanoic acid | Longer carbon chain | May exhibit different pharmacological properties |

This comparison highlights the distinctive sensory modulation capabilities of this compound compared to structurally similar compounds.

Case Studies

While specific case studies directly involving human subjects remain sparse, animal model studies have provided insights into the compound's potential applications:

- Taste Perception Studies : Animal studies demonstrated that dietary inclusion of this compound influenced preference for sweet solutions, suggesting its utility in developing low-calorie sweeteners.

- Food Formulation Applications : In food science research, incorporation of this compound into formulations has shown promise in reducing sugar content without compromising taste quality.

Q & A

Basic Research Questions

Q. What are the key structural features of 3-(2-Methoxyphenoxy)propanoic acid, and how do they influence its reactivity in synthetic chemistry?

- Answer : The compound contains a methoxy-substituted phenoxy group attached to a propanoic acid backbone. The electron-donating methoxy group at the ortho position on the phenyl ring affects electronic distribution, influencing reactivity in nucleophilic substitution or oxidation reactions. For structural confirmation, use NMR spectroscopy (¹H/¹³C) to verify substituent positions and IR spectroscopy to identify carboxylic acid (-COOH) and methoxy (-OCH₃) functional groups .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Answer : Use LC-MS/MS with a reverse-phase C18 column and electrospray ionization (ESI) in negative ion mode for high sensitivity. For metabolite identification, combine with GC-MS after derivatization (e.g., silylation) to enhance volatility. Validate methods using internal standards like deuterated analogs .

Q. How can researchers optimize synthetic yields of this compound?

- Answer : Employ a two-step synthesis:

Etherification : React 2-methoxyphenol with methyl acrylate under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the phenoxy ester.

Hydrolysis : Use alkaline conditions (NaOH/EtOH) to convert the ester to the carboxylic acid.

Optimize reaction time, temperature, and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation steps if intermediates are involved) .

Advanced Research Questions

Q. How should experimental designs account for potential isomerization during synthesis or storage?

- Answer : Monitor for keto-enol tautomerism or racemization (if chiral centers exist) using chiral HPLC or polarimetry . Store samples in inert atmospheres at low temperatures (-20°C). For stability studies, use accelerated aging tests (e.g., 40°C/75% RH) and track degradation via UHPLC-PDA .

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?

- Answer : Conduct dose-response assays to clarify potency variations. Use isothermal titration calorimetry (ITC) to validate binding affinities to targets like enzymes or receptors. Cross-validate findings with knockout cell models to confirm mechanism specificity .

Q. How can metabolic pathways of this compound be traced in vivo?

- Answer : Administer ¹³C-labeled compound in rodent models and analyze urine/metabolites via high-resolution mass spectrometry (HRMS) . Key pathways include:

- Phase I : Hydroxylation at the phenyl ring or β-oxidation of the propanoic chain.

- Phase II : Glucuronidation or sulfation of hydroxylated metabolites.

Compare results with in vitro hepatocyte assays to identify interspecies differences .

Q. What computational methods predict the environmental persistence of this compound?

- Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Validate with microcosm studies tracking compound depletion in soil/water systems. Focus on methoxy group cleavage as a critical degradation step .

Methodological Notes

- Safety : While specific toxicity data for this compound is limited, adopt precautions for structurally similar phenoxy acids (e.g., PPE: nitrile gloves, lab coats; fume hoods for synthesis) .

- Data Reproducibility : Report synthetic conditions (e.g., solvent purity, catalyst batches) and analytical parameters (e.g., LC gradient profiles) to minimize inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.